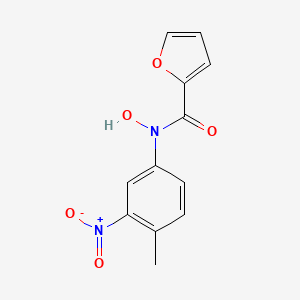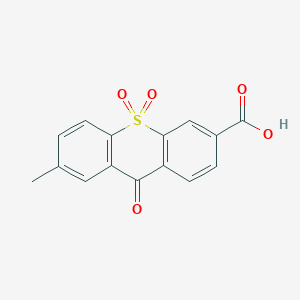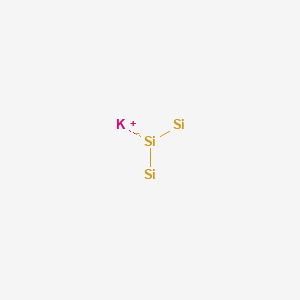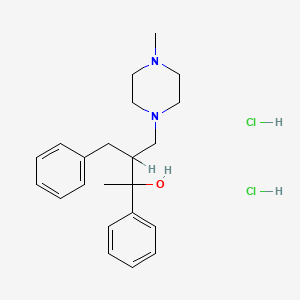
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes phenyl groups, a piperazine ring, and a propanol backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride typically involves multiple steps:
Formation of the Propanol Backbone: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of Phenyl Groups: Phenyl groups are attached via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular function.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol: Without the dihydrochloride component.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol hydrochloride: With a single hydrochloride component.
Uniqueness
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is unique due to its specific chemical structure, which may confer distinct biological or chemical properties compared to similar compounds. Its dual hydrochloride groups may enhance its solubility or stability in certain environments.
Properties
CAS No. |
37636-75-2 |
|---|---|
Molecular Formula |
C22H32Cl2N2O |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-benzyl-4-(4-methylpiperazin-1-yl)-2-phenylbutan-2-ol;dihydrochloride |
InChI |
InChI=1S/C22H30N2O.2ClH/c1-22(25,20-11-7-4-8-12-20)21(17-19-9-5-3-6-10-19)18-24-15-13-23(2)14-16-24;;/h3-12,21,25H,13-18H2,1-2H3;2*1H |
InChI Key |
OBQRAKLBUBNLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(CC2=CC=CC=C2)CN3CCN(CC3)C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


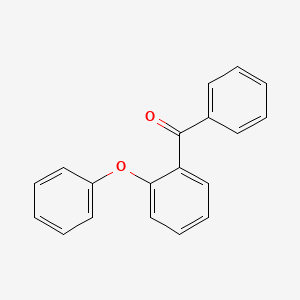

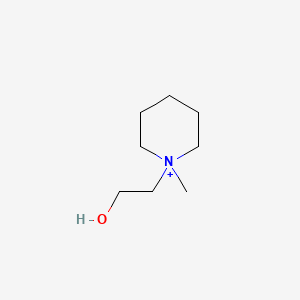

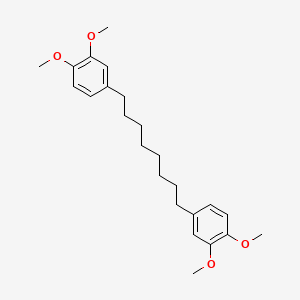
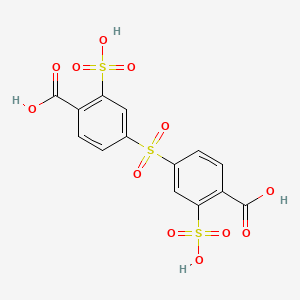

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
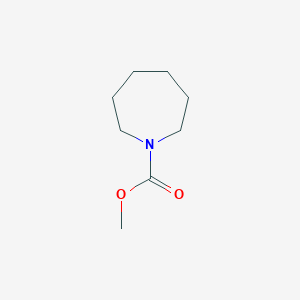
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
